molecular formula C14H21NOS B8550127 N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

N-tert-butyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide

Cat. No. B8550127
M. Wt: 251.39 g/mol
InChI Key: DWWYBSMBECCAJD-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

A suspension of 131d (12.0 g, 61.0 mmol) in SOCl2 (80 mL) was heated at 65° C. for 2 h. The reaction mixture was concentrated under reduced pressure. See FIG. 15. The residue was diluted with dichloromethane (20 mL), which was added to the solution of 2-methylpropan-2-amine (4.45 g, 61.0 mmol) and triethylamine (18.0 g, 180 mmol) in dichloromethane (180 mL). The resulting mixture was stirred for 16 h and diluted with dichloromethane (200 mL). It was washed with water (3×50 mL), dried over anhydrous Mg2SO4, filtered, and evaporated under reduced pressure to afford 131e (15.0 g, 97%) as a yellow solid. MS-ESI: [M+H]+ 252.0
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH2:12][C:5]2[S:6][C:7]([C:9]([OH:11])=O)=[CH:8][C:4]=2[CH2:3]1.[CH3:14][C:15]([NH2:18])([CH3:17])[CH3:16].C(N(CC)CC)C>O=S(Cl)Cl.ClCCl>[C:15]([NH:18][C:9]([C:7]1[S:6][C:5]2[CH2:12][C:2]([CH3:1])([CH3:13])[CH2:3][C:4]=2[CH:8]=1)=[O:11])([CH3:17])([CH3:16])[CH3:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1(CC2=C(SC(=C2)C(=O)O)C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
4.45 g
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
18 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane (20 mL), which
WASH
Type
WASH
Details
It was washed with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=CC2=C(S1)CC(C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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